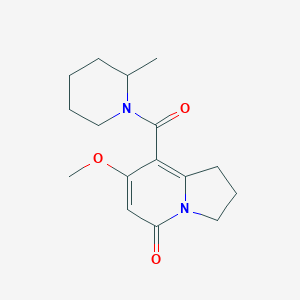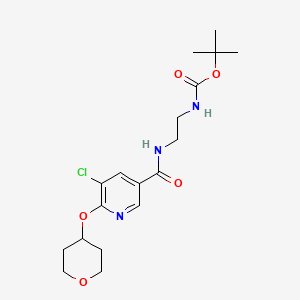
N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide, commonly known as EPTB, is a benzothiazole derivative that has attracted significant attention in the scientific community due to its potential applications in various fields. EPTB has been extensively studied for its biological and pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Novel Diastereoselective Synthesis : A study by Alborz et al. (2018) demonstrates the highly diastereoselective synthesis of novel benzothiazole-substituted β-lactam hybrids. This research indicates the first use of (benzo[d]thiazol-2-yl)phenoxyacetic acid as a ketene source for synthesizing monocyclic 2-azetidinones, showing potential in antimicrobial activities and medicine development (Alborz et al., 2018).
Alpha-Fluorovinyl Weinreb Amides Synthesis : Ghosh et al. (2009) detail the synthesis and reactivity of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a building block for Julia olefination. This compound's potential in condensation reactions with aldehydes and cyclic ketones to produce alpha-fluorovinyl Weinreb amides and alpha-fluoroenones is significant (Ghosh et al., 2009).
Antimicrobial Activity
- Antimicrobial Activity of Derivatives : Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives showing notable antimicrobial activity against various strains of bacteria and fungi (Salahuddin et al., 2017).
Pharmacological Properties
Gastroprotective Effects : Sevak et al. (2002) investigated the gastroprotective effects of β3 adrenergic receptor agonists, including compounds with benzothiazolyl phenoxyacetamide structure, indicating significant reduction in gastric ulceration and increase in gastric mucosal blood flow (Sevak et al., 2002).
Structure-Activity Relationships in PI3K/mTOR Inhibitors : Stec et al. (2011) explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. This study involved investigating 6,5-heterocycles as an alternative to the benzothiazole ring to improve metabolic stability (Stec et al., 2011).
Corrosion Inhibition
- Corrosion Inhibitors for Carbon Steel : Hu et al. (2016) conducted experimental and theoretical studies on benzothiazole derivatives as corrosion inhibitors for carbon steel. Their findings suggest these inhibitors offer high efficiency and stability against steel corrosion (Hu et al., 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Photovoltaic Efficiency Modeling : Mary et al. (2020) synthesized bioactive benzothiazolinone acetamide analogs and studied their photovoltaic efficiency, highlighting their potential in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).
Anthelmintic Activity
- Novel Synthesized Triazole Moiety : Kumar and Sahoo (2014) synthesized N-[3-{(1H-benzo[d]imidazol-2-ylthio) methyl}-5-mercapto-4H-1, 2, 4-triazol-4yl]-2-substituted phenoxy acetamide and evaluated its anthelmintic activity, demonstrating significant potential against Pheretima posthumous (Kumar & Sahoo, 2014).
Eigenschaften
IUPAC Name |
N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-3-12-22-17-11-10-16(24-4-2)13-18(17)26-20(22)21-19(23)14-25-15-8-6-5-7-9-15/h1,5-11,13H,4,12,14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLGGXYILFIQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-[Chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2975743.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2975744.png)
![(3S)-3-[(2-Methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2975745.png)

![(1R,2R,4R,5S)-5-Methoxy-5-methylbicyclo[2.2.1]heptan-2-amine](/img/structure/B2975748.png)




![2-[4-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)-1H-1,2,3-triazol-1-yl]pyrazine](/img/structure/B2975757.png)